[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-3-10-7-9-2-4(1-5(12)13)6(14)11-7/h2H,1H2,(H,12,13)(H2,9,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDMHGIDWFXGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)NC#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals targeting various diseases, particularly in oncology. Research indicates that derivatives of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid may inhibit cancer cell proliferation and improve survival rates in animal models with leukemia. This potential as an anti-cancer agent warrants further investigation into its mechanisms of action and therapeutic applications .
Studies have demonstrated that this compound exhibits significant biological activity. It has been suggested that this compound interacts with enzymes involved in nucleotide metabolism, which may explain its efficacy against cancer cells. Interaction studies are crucial for understanding its binding affinity to various biological targets, including specific enzymes and receptors .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic methods include cyclo-condensation reactions involving aldehydes and 1,3-dicarbonyl compounds in the presence of ammonia, akin to classical Hantzsch pyridine synthesis techniques. The compound is often encountered in its hydrochloride form, which is relevant for its solubility and bioavailability in medicinal applications .
Synthetic Routes
| Synthetic Method | Description |
|---|---|
| Cyclo-condensation | Involves the reaction of an aldehyde with a 1,3-dicarbonyl compound in ammonia. |
| Hantzsch pyridine synthesis | A multi-component reaction yielding pyridine derivatives; adaptable for pyrimidines. |
Potential Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology. Its derivatives have been studied for various applications, including:
- Anti-inflammatory Agents : The compound's ability to inhibit nitric oxide production suggests potential use in treating inflammatory conditions .
- Neurological Disorders : As a GSK3 inhibitor, it may have applications in managing conditions like Alzheimer's disease and type 2 diabetes .
- Antiviral Activity : Preliminary studies indicate possible antiviral properties against several viruses, although further research is required to confirm these effects .
Case Studies and Research Findings
Several studies have explored the biological effects and therapeutic potential of this compound:
Anti-Cancer Research
Research has highlighted the compound's ability to inhibit tumor growth in animal models. For instance, studies on leukemia models demonstrated improved survival rates when treated with derivatives of this compound, emphasizing its role as a potential anti-cancer agent.
Inhibition of Nitric Oxide Production
A study focused on the inhibition of nitric oxide production by derivatives of this compound showed statistically significant results, indicating its potential as an anti-inflammatory agent. The most effective derivatives were noted to suppress nitric oxide production by over 55% at certain concentrations .
Mechanism of Action
The mechanism of action of [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid and its analogs:
Key Observations:
- Cyanoamino vs. Methylthio: The cyanoamino group in the target compound is more polar and electron-withdrawing than the methylthio group in the analog from , which may influence reactivity in nucleophilic substitutions or binding to biological targets.
- Acetic Acid vs.
Biological Activity
[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the context of various diseases. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and CAS number 91912-12-8. Its structure features a pyrimidine ring substituted with a cyano group and a hydroxyl group, which are critical for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Inhibition of Protein Kinases : This compound has been noted for its ability to inhibit glycogen synthase kinase 3 (GSK3), which plays a crucial role in several cellular processes, including metabolism and cell signaling. The inhibition of GSK3 is associated with therapeutic effects in conditions such as diabetes and neurodegenerative diseases like Alzheimer's disease .
- Nitric Oxide Production : Research indicates that derivatives of pyrimidine can modulate nitric oxide (NO) production in immune cells. The compound's structural features allow it to influence NO synthesis, which is significant in inflammatory responses .
1. Antidiabetic Properties
Studies have shown that the compound exhibits antidiabetic effects by modulating glucose metabolism through GSK3 inhibition. This mechanism is beneficial for managing type 2 diabetes mellitus, as it enhances insulin signaling pathways .
2. Neuroprotective Effects
The inhibition of GSK3 also suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The modulation of this kinase may help in reducing neuronal apoptosis and promoting cell survival under stress conditions .
3. Anti-inflammatory Activity
The ability to suppress NO production positions this compound as a potential anti-inflammatory agent. By reducing NO levels, the compound may mitigate inflammatory responses in various pathological conditions .
Case Studies and Experimental Data
A series of studies have explored the biological activities of this compound:
Q & A
Q. What are the key safety protocols for handling [2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid in laboratory settings?
Answer:
- Hazard Identification : The compound is classified under GHS as acutely toxic (oral, Category 4), skin corrosive/irritant (Category 2), and a respiratory irritant (Category 3) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols or vapors.
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention.
- Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers).
Q. What synthetic methodologies are reported for this compound?
Answer: A common approach involves multi-step reactions:
Substitution Reaction : React pyrimidine precursors (e.g., nitrobenzene derivatives) with alcohols or amines under alkaline conditions .
Reduction : Use iron powder or catalytic hydrogenation to reduce nitro groups to amines under acidic conditions .
Condensation : Employ condensing agents (e.g., HATU) to link cyanoacetic acid derivatives with pyrimidine intermediates .
Key Considerations : Optimize reaction pH and temperature to minimize side products.
Q. Which analytical techniques are recommended for characterizing this compound?
Answer:
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or activity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electronic structure, reaction pathways, and transition states. For example, hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve thermochemical accuracy (average error: ±2.4 kcal/mol for atomization energies) .
- Molecular Docking : Predict binding affinity to target enzymes (e.g., dihydrofolate reductase) using software like AutoDock. Adjust substituents to enhance interactions with active sites .
Q. How can researchers resolve contradictions in biological activity data for this compound?
Answer:
- Orthogonal Assays : Validate results using complementary methods (e.g., enzyme inhibition assays vs. cell viability tests) .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise.
- Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .
Q. What strategies improve the compound’s bioavailability for pharmacological studies?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .
- Prodrug Design : Modify the acetic acid moiety to ester derivatives for better membrane permeability .
- Structural Analog Screening : Compare with derivatives (e.g., 5-phenyl-substituted pyrimidines) to identify motifs with higher metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
